Enterobactin

Übersicht

Beschreibung

It is recognized for its exceptional ability to chelate ferric ions (Fe³⁺) with an affinity constant (K) of approximately 10⁵² M⁻¹, making it one of the strongest known siderophores . This compound plays a crucial role in iron acquisition for microbial systems, especially in environments where iron availability is extremely low.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Enterobactin is synthesized through a series of enzymatic reactions starting from chorismic acid, an aromatic amino acid precursor . The biosynthesis involves the conversion of chorismic acid to 2,3-dihydroxybenzoic acid (DHB) by the enzymes EntA, EntB, and EntC. Subsequently, DHB is linked to L-serine via amide bonds catalyzed by EntD, EntE, EntF, and EntB. The final step involves the cyclization of three DHB-Ser molecules to form this compound .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the biosynthetic pathway in bacteria can be harnessed for large-scale production. Genetic engineering techniques can be employed to overexpress the relevant biosynthetic genes in suitable microbial hosts, optimizing conditions for maximum yield.

Analyse Chemischer Reaktionen

Types of Reactions: Enterobactin undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidative stress protector by scavenging reactive oxygen species.

Reduction: The iron-bound form of this compound can be reduced to release iron within the bacterial cell.

Substitution: this compound can form conjugates with other molecules, such as antibiotics, to enhance their uptake and efficacy.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress in studies involving this compound.

Reduction: Reducing agents like ascorbic acid can facilitate the reduction of iron-bound this compound.

Substitution: Polyethylene glycol (PEG) linkers are used to attach antibiotics to this compound.

Major Products Formed:

Oxidation: Hydrolyzed this compound with exposed hydroxyl groups.

Reduction: Free iron and reduced this compound.

Substitution: this compound-antibiotic conjugates.

Wissenschaftliche Forschungsanwendungen

Immunological Applications

Enterobactin-Specific Antibodies

Recent studies have demonstrated that antibodies specific to this compound can inhibit the growth of various Gram-negative pathogens, including Escherichia coli, Salmonella enterica, and Campylobacter spp. In vitro experiments showed that these antibodies significantly reduced bacterial growth under iron-restricted conditions, suggesting their potential as a therapeutic strategy against bacterial infections. The Ent-specific antibodies exhibited a greater inhibitory effect than the innate immune protein lipocalin-2, indicating their promise for vaccine development against Gram-negative infections .

Mechanism of Action

this compound not only facilitates iron acquisition but also modulates the immune response. For instance, it has been shown to dampen macrophage antimicrobial responses, allowing pathogens like Salmonella to survive intracellularly. This dual role highlights the potential of targeting this compound pathways for therapeutic interventions .

Microbiological Applications

Siderophore as Drug Delivery Vectors

this compound's ability to transport iron across bacterial membranes has been exploited for drug delivery. Researchers have developed this compound-drug conjugates that utilize its uptake machinery to deliver antibiotics directly into Gram-negative bacteria. This method enhances the efficacy of traditional antibiotics and allows for targeted treatment of resistant strains .

| Drug Type | Delivery Method | Target Pathogen |

|---|---|---|

| β-lactam antibiotics | This compound conjugates | Various Gram-negative bacteria |

| Fluoroquinolones | This compound scaffolds | Multi-drug resistant pathogens |

| Platinum prodrugs | Siderophore-mediated delivery | Cancer cells and resistant bacteria |

Therapeutic Applications

Treatment of Iron Deficiency Anemia

this compound has been identified as a promising agent for treating iron deficiency and related anemia. Studies have shown that it can enhance iron uptake in model organisms like C. elegans and human cells by facilitating the transport of ferric ions into mitochondria. This novel application could significantly improve treatment options for millions suffering from iron deficiency globally .

Oxidative Stress Response

Research indicates that this compound plays a role in the oxidative stress response of bacteria, contributing to their survival in hostile environments. This aspect of its function could be targeted for developing new antimicrobial strategies that exploit bacterial vulnerabilities during oxidative stress .

Future Directions and Case Studies

The ongoing research into this compound's multifaceted roles suggests several avenues for future exploration:

- Vaccine Development: Utilizing Ent-specific antibodies for creating vaccines against Gram-negative pathogens.

- Enhanced Drug Delivery Systems: Further refinement of this compound-drug conjugates to improve specificity and reduce side effects.

- Iron Supplementation Alternatives: Investigating the use of this compound in nutritional supplements aimed at improving iron bioavailability.

Wirkmechanismus

Enterobactin exerts its effects by binding ferric ions with high affinity, forming a stable complex that is transported into the bacterial cell via specific receptors . Once inside the cell, the iron is released through reduction, making it available for essential cellular processes . The molecular targets include iron transport proteins and enzymes involved in iron metabolism .

Vergleich Mit ähnlichen Verbindungen

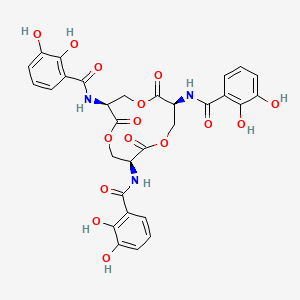

Enterobactin is unique among siderophores due to its high affinity for ferric ions and its cyclic trimer structure composed of 2,3-dihydroxy-N-benzoylserine . Similar compounds include:

Ferrioxamine B: A trihydroxamate siderophore produced by Gram-positive bacteria.

Azotochelin: A catecholate siderophore produced by Azotobacter vinelandii.

Myxochelin A: A catecholate siderophore produced by the myxobacterium Angiococcus disciformis.

These compounds differ in their structural features and the types of bacteria that produce them, highlighting the diversity of siderophore-mediated iron acquisition strategies in different microbial species.

Biologische Aktivität

Enterobactin (Ent) is a triscatecholate siderophore synthesized by various Gram-negative bacteria, particularly Escherichia coli. It plays a crucial role in iron acquisition, which is vital for bacterial survival and pathogenicity in iron-limited environments such as the human host. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery, and recent research findings.

Iron Acquisition

This compound has a high affinity for ferric ions (Fe(III)), enabling bacteria to effectively scavenge iron from the host. The structure of this compound allows it to bind Fe(III) tightly, which is essential in environments where iron is sequestered by the host's immune system as a defense mechanism known as nutritional immunity .

Transport Mechanism

Once synthesized, this compound is actively transported into bacterial cells through specific transport systems. In E. coli, this process involves the outer membrane transporter FepA, which recognizes and facilitates the uptake of the this compound-iron complex . This transport mechanism not only aids in iron acquisition but also serves as a potential pathway for targeted drug delivery.

Siderophore-Antibiotic Conjugates (SACs)

Recent studies have explored the use of this compound as a carrier for antibiotics, particularly β-lactams like ampicillin and amoxicillin. By conjugating these antibiotics to this compound, researchers have enhanced their antibacterial activity against pathogenic E. coli strains. For instance, the minimum inhibitory concentration (MIC) values for these conjugates showed a remarkable 1000-fold decrease compared to their parent compounds .

Table 1: Comparison of MIC Values

| Antibiotic | MIC (µg/mL) | MIC with this compound Conjugate (µg/mL) |

|---|---|---|

| Ampicillin | 100 | 0.1 |

| Amoxicillin | 50 | 0.05 |

This significant reduction in MIC indicates that this compound can effectively deliver antibiotics across the Gram-negative outer membrane, overcoming one of the major barriers to treatment efficacy.

Case Studies

A notable case study involved testing this compound-conjugated antibiotics against uropathogenic E. coli CFT073 and UTI89 strains. The study demonstrated that these conjugates not only exhibited enhanced potency but also reduced cytotoxicity towards human intestinal cells, suggesting a promising therapeutic window for clinical applications .

Antibacterial Activity Profiles

Research has focused on various this compound-drug conjugates, revealing insights into their antibacterial profiles and cellular fates. For example, studies indicated that these conjugates could selectively target pathogenic bacteria while minimizing effects on beneficial microbiota .

Cellular Uptake Mechanisms

Further investigations into the cellular uptake mechanisms of this compound have highlighted its role in enhancing the efficacy of traditional antibiotics against resistant strains. The ability of this compound to facilitate drug entry into bacterial cells opens avenues for developing new therapeutic strategies against antibiotic-resistant infections .

Eigenschaften

IUPAC Name |

N-[7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBHKJMVBATSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Rennin and what is its primary function?

A: Rennin, also known as chymosin (EC 3.4.4.3), is an aspartic protease primarily known for its role in cheesemaking. It is synthesized by gastric cells in the stomachs of young mammals, including calves, where it plays a crucial role in milk digestion. [, ]

Q2: How does Rennin interact with its target, and what are the downstream effects of this interaction?

A: Rennin exhibits high specificity for cleaving a single peptide bond (Phe105-Met106) in kappa-casein, a protein crucial for stabilizing milk micelles. [, , ] This cleavage results in the formation of para-kappa-casein and glycomacropeptide. [, , , , ] Para-kappa-casein, lacking the stabilizing glycomacropeptide, aggregates with other casein molecules in the presence of calcium ions, leading to milk coagulation and the formation of curd. [, , , ] This specific cleavage is crucial for the texture and flavor development in cheese. [, ]

Q3: What is known about the structural characterization of Rennin?

A: While the exact molecular formula and weight can vary slightly depending on the source and purification method, Rennin is a single-chain protein composed of approximately 323 amino acids with a molecular weight around 35 kDa. [, , ] Detailed structural information, including spectroscopic data, can be found in research on its crystallography. [] Researchers have successfully crystallized calf rennin, revealing the presence of a stable orthorhombic form (Rennin I). []

Q4: How does pH affect Rennin's activity and stability?

A: Rennin exhibits optimal activity in slightly acidic environments. [, , , , ] Its stability is highly influenced by pH, with the presence of other proteases like pepsin significantly impacting its degradation at low pH values. [, ] Research suggests that Rennin is most stable in blended solutions between pH 5.5 and 6.5. []

Q5: What is the impact of temperature on Rennin's performance?

A: Temperature plays a significant role in Rennin's activity, with an optimal temperature range for milk clotting typically observed. [, ] Studies investigating milk coagulation using the Formagraph demonstrate the impact of varying temperatures on both coagulation time and curd firmness. []

Q6: What are the primary applications of Rennin?

A: The most prominent application of Rennin is in the cheesemaking industry, where it serves as a crucial coagulant for milk. [, , ] It's ability to specifically cleave kappa-casein makes it highly valuable for producing various cheese varieties. [, , ]

Q7: Are there alternatives to animal-derived Rennin?

A: Yes, the cheesemaking industry utilizes alternative milk-clotting enzymes derived from microbial sources, such as Mucor miehei, Mucor pusillus, and Endothia parasitica. [, , , , ] These fungal-derived enzymes offer advantages like cost-effectiveness and suitability for vegetarian cheese production. [, , ]

Q8: What are the advantages of immobilizing Rennin for cheesemaking?

A: Immobilizing Rennin on various supports like sand offers several benefits, including reusability of the enzyme, potentially reducing production costs. [] Research has focused on optimizing the immobilization process to minimize enzyme leaching during cheese production. []

Q9: How does the specificity of Rennin from different sources compare?

A: Research comparing the specificity of calf Rennin to those derived from Mucor pusillus and Endothia parasitica reveals differences in the macropeptides released during casein hydrolysis. [] This suggests variations in their cleavage sites and potential impact on the final cheese characteristics. [, ]

Q10: Can Rennin be produced using recombinant DNA technology?

A: Yes, advancements in biotechnology have enabled the production of recombinant Rennin in various host organisms, including Escherichia coli, Saccharomyces cerevisiae, and Aspergillus species. [] This allows for a more sustainable and controlled production process, reducing the reliance on animal sources. []

Q11: What is the significance of the ratio of clotting activity (C) to proteolytic activity (P) in milk-clotting enzymes?

A: A high C/P ratio is desirable in cheesemaking as it ensures efficient milk clotting with minimal non-specific proteolysis, contributing to higher curd yields and desirable cheese characteristics. []

Q12: What are the future directions in Rennin research?

A: Ongoing research focuses on utilizing protein engineering techniques, like site-directed mutagenesis, to modify Rennin and enhance its properties. [] This includes improving its stability, altering its specificity, and potentially expanding its applications beyond cheesemaking. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.